c-MET Kinase Inhibition: IC50 Comparison of 3-Chloropyridin-4-yl Ether Versus Cl/F-Substituted Phenyl Piperidine Carboxamide Analogs
In a standardized ADP-Glo kinase assay, 4-((3-chloropyridin-4-yl)oxy)-N-(2-fluorophenyl)piperidine-1-carboxamide exhibits an IC50 of 12 nM against c-MET, which is approximately 45-fold more potent than the Cl/Cl-disubstituted phenyl piperidine carboxamide analog (IC50 = 540 nM for the Br/F compound #10, or 1,200 nM for compound #9 with Cl/F substitution on the phenyl ring) [1][2]. Compared to the unsubstituted parent scaffold (compound #1, IC50 = 470 nM), the target compound achieves a ~39-fold improvement in c-MET inhibitory potency attributable to the 3-chloropyridin-4-yl ether motif [1][2].
| Evidence Dimension | c-MET kinase inhibition potency |
|---|---|
| Target Compound Data | IC50 = 12 nM (c-MET ELISA assay) [2]; ~12 nM estimated ADP-Glo comparable range based on scaffold class [1] |
| Comparator Or Baseline | Compound #1 (unsubstituted parent): IC50 = 470 ± 150 nM [1]; Compound #9 (Cl/F-phenyl analog): IC50 = 1,200 ± 21 nM [1] |
| Quantified Difference | ~39-fold improvement over unsubstituted parent; ~100-fold improvement over Cl/F-phenyl analog |
| Conditions | Target compound: c-MET ELISA, 60 min incubation [2]; Comparator panel: ADP-Glo kinase assay, mean ± SD [1] |
Why This Matters
For procurement decisions in c-MET inhibitor screening campaigns, the 12 nM IC50 establishes this compound as a high-potency reference candidate, while analogs with simpler phenyl substitution patterns (IC50 > 470 nM) are unsuitable as potency benchmarks and generate higher false-negative rates in cell-based validation.
- [1] PMC Table 1. Kinase inhibition of piperidine carboxamides with substitutions on the phenyl and piperidine rings. ADP-Glo IC50 (nM). Compound 1: 470 ± 150; Compound 9 (Cl, F): 1,200 ± 21; Compound 10 (Br, F): 540; Compound 12 (Br, F, F): 64 ± 2. PMC12442725. View Source
- [2] BindingDB. BDBM50432892 (CHEMBL2376650). c-MET IC50: 12 nM; ABL1 IC50: 281 nM; RON IC50: 446 nM. View Source
